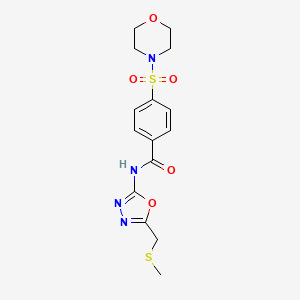
N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C15H18N4O5S2 and its molecular weight is 398.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C22H24N4O4S2 and a molecular weight of 472.6 g/mol. Its structure includes a morpholine sulfonyl group and an oxadiazole moiety, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O4S2 |
| Molecular Weight | 472.6 g/mol |
| CAS Number | 886913-42-4 |
Synthesis
The synthesis of this compound involves the reaction of appropriate precursors to form the oxadiazole ring followed by the introduction of the morpholine sulfonyl group. Detailed synthetic routes can be found in various studies focusing on similar oxadiazole derivatives .
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives related to N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl) have shown effectiveness against various bacterial strains .
Enzyme Inhibition
One notable area of biological activity for this compound is its potential as an enzyme inhibitor. In particular, studies have demonstrated that similar compounds can inhibit α-glucosidase activity. For example:
This suggests that modifications to the oxadiazole structure can enhance inhibitory effects on carbohydrate-hydrolyzing enzymes.
Anticancer Activity
In vitro studies have indicated that certain analogs of oxadiazoles possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell survival and proliferation .
The proposed mechanism for the biological activity of this compound includes:
- Enzyme Interaction : Binding to active sites of target enzymes (e.g., α-glucosidase), leading to competitive inhibition.
- Cellular Uptake : Facilitated by morpholine groups which enhance solubility and cellular penetration.
- Signal Transduction Modulation : Affecting pathways related to apoptosis and cell cycle regulation in cancer cells.
Case Studies
Several case studies have been published detailing the biological activity of oxadiazole derivatives:
- Study on α-Glucosidase Inhibition : A series of benzimidazole-based oxadiazoles showed varying degrees of α-glucosidase inhibition with some compounds outperforming traditional drugs like acarbose .
- Anticancer Activity in Melanoma Cells : Research demonstrated that specific oxadiazole derivatives inhibited melanoma cell proliferation through apoptosis induction without significant cytotoxicity .
Propiedades
IUPAC Name |
N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S2/c1-25-10-13-17-18-15(24-13)16-14(20)11-2-4-12(5-3-11)26(21,22)19-6-8-23-9-7-19/h2-5H,6-10H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOINJUGWPALSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














